3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with phenylacetylamine in the presence of thioxomethylamine. The reaction is carried out in a solvent such as N,N′-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 3,5-Dichloro-2-[[[(diphenylacetyl)amino]thioxomethyl]amino]-benzoic acid
Uniqueness
Its dichlorobenzene and phenylacetyl groups contribute to its reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H12Cl2N2O3S |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
3,5-dichloro-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Cl2N2O3S/c17-10-7-11(15(22)23)14(12(18)8-10)20-16(24)19-13(21)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,22,23)(H2,19,20,21,24) |
InChI Key |
LPSJUHCLNFZTQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
Origin of Product |
United States |
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